molecular formula C26H25ClN2O4S B2581760 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403837-27-4

2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2581760
CAS No.: 403837-27-4
M. Wt: 497.01
InChI Key: JQNYGWBWVKWXFR-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 4-chlorophenylsulfanyl group at position 2 and a substituted pyrazoline core with 2,3-dimethoxyphenyl and 4-methoxyphenyl substituents. Pyrazolines are known for their biological activities, including anticancer, antibacterial, and antifungal properties, attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The inclusion of sulfanyl and methoxy groups may enhance solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4S/c1-31-19-11-7-17(8-12-19)22-15-23(21-5-4-6-24(32-2)26(21)33-3)29(28-22)25(30)16-34-20-13-9-18(27)10-14-20/h4-14,23H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNYGWBWVKWXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific compound has shown promise in several studies:

Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the antitumor potential of pyrazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This makes it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Core : The initial step involves the condensation of hydrazine derivatives with appropriate ketones to form the pyrazole structure.
  • Introduction of Sulfur and Chlorine Substituents : Subsequent reactions introduce the chlorophenyl and sulfanyl groups through electrophilic aromatic substitution reactions.
  • Final Modifications : Additional functional groups such as methoxyphenyl are introduced to enhance biological activity.

Case Study 1: Anticancer Activity

In a recent study exploring the anticancer properties of pyrazole derivatives, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed that administration led to decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing autoimmune conditions .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, it can be compared with other similar pyrazole derivatives:

Compound NameStructureKey ActivityReference
Compound AStructure AAntitumor
Compound BStructure BAnti-inflammatory
Compound CStructure CAnalgesic

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. For example, in its role as a fluorescent probe, the compound interacts with metal ions, leading to changes in its fluorescence properties. In medicinal applications, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

  • The sulfanyl group in the target compound distinguishes it from analogs like and , which lack sulfur-based substituents. Sulfanyl groups may enhance thiol-mediated binding or alter redox properties compared to sulfonyl derivatives (e.g., ’s methylsulfonyl-piperazine hybrid) .
  • This contrasts with simpler methoxyphenyl or chlorophenyl groups in analogs .
Physicochemical Properties
  • Melting Points: Analogs with halogenated aryl groups (e.g., 4c : 210–212°C) have higher melting points than non-halogenated derivatives, indicating improved crystallinity and stability. The target compound’s 4-chlorophenylsulfanyl group may similarly enhance thermal stability.
  • Solubility : Methoxy and sulfanyl groups likely increase solubility in polar solvents compared to purely aromatic analogs (e.g., ).
Computational and Crystallographic Insights
  • Tools like Multiwfn enable comparative electron density analysis, revealing how the sulfanyl group affects charge distribution versus sulfonyl or hydroxyl groups.
  • SHELXL refinements of related pyrazolines (e.g., ) highlight planar pyrazoline rings and intermolecular interactions (e.g., C–H···O), which stabilize crystal packing and may influence bioavailability.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (commonly referred to as the target compound) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a sulfanyl group and a pyrazole moiety, which are known to exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O4SC_{18}H_{16}ClN_3O_4S, with a molecular weight of approximately 405.9 g/mol. The presence of functional groups such as chlorophenyl and dimethoxyphenyl enhances its biological activity profile.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold, similar to the target compound, have shown promising anticancer activity. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

A study highlighted that derivatives of 1,3,4-oxadiazoles exhibit high bioactivity against various cancer cell lines due to their ability to interfere with multiple biological targets . The target compound's structure suggests it may share these properties, potentially acting as an effective anticancer agent through similar mechanisms.

Antibacterial and Antifungal Activity

The antibacterial efficacy of compounds featuring sulfanyl groups has been documented extensively. For instance, compounds bearing similar structural motifs have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis . The target compound's sulfanyl group may contribute to its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Additionally, studies on related pyrazole derivatives have shown antifungal activity against various fungi, indicating that the target compound could also be explored for antifungal applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like the target molecule. Key factors influencing its bioactivity include:

  • Functional Groups : The presence of electron-withdrawing groups (like chlorine) can enhance the reactivity and binding affinity to biological targets.
  • Molecular Geometry : The spatial arrangement of substituents affects how well the compound fits into enzyme active sites or receptor binding sites.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study revealed that modifications in substituent positions significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Screening : A study synthesized several compounds with similar structural features and evaluated their antibacterial properties. Results indicated that specific modifications led to enhanced activity against resistant bacterial strains .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

Compound NameBiological ActivityMechanism of Action
1,3,4-Oxadiazole DerivativeAnticancerInhibition of HDAC and thymidylate synthase
Sulfanyl-Pyrazole CompoundAntibacterialDisruption of bacterial membranes
Dimethoxyphenyl DerivativeAntifungalInhibition of fungal cell growth

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